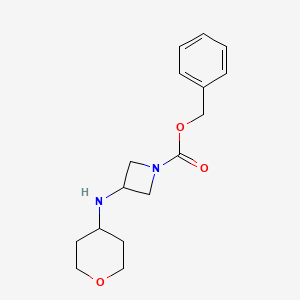![molecular formula C13H16N4O4S B6976423 5-[(1,5-Dimethyltriazol-4-yl)sulfamoyl]-2,4-dimethylbenzoic acid](/img/structure/B6976423.png)
5-[(1,5-Dimethyltriazol-4-yl)sulfamoyl]-2,4-dimethylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(1,5-Dimethyltriazol-4-yl)sulfamoyl]-2,4-dimethylbenzoic acid is a chemical compound characterized by its complex molecular structure, which includes a triazole ring and a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(1,5-Dimethyltriazol-4-yl)sulfamoyl]-2,4-dimethylbenzoic acid typically involves multiple steps, starting with the formation of the triazole ring. One common method is the reaction of 1,5-dimethyl-4-amino-1H-1,2,3-triazole with chlorosulfonic acid to introduce the sulfamoyl group, followed by subsequent reactions to incorporate the benzoic acid moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control over reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromic acid may be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, 5-[(1,5-Dimethyltriazol-4-yl)sulfamoyl]-2,4-dimethylbenzoic acid may be employed as a probe to study biological processes or as a precursor for bioactive compounds.
Medicine: This compound has potential medicinal applications, including its use as an intermediate in the synthesis of drugs that target various diseases. Its biological activity may be explored for therapeutic purposes.
Industry: In the industrial sector, this compound can be utilized in the production of materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism by which 5-[(1,5-Dimethyltriazol-4-yl)sulfamoyl]-2,4-dimethylbenzoic acid exerts its effects depends on its molecular targets and pathways. The triazole ring, for instance, may interact with enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
相似化合物的比较
1,5-Dimethyl-4-amino-1H-1,2,3-triazole
2,4-Dimethylbenzoic acid
Sulfamoyl chloride
Uniqueness: 5-[(1,5-Dimethyltriazol-4-yl)sulfamoyl]-2,4-dimethylbenzoic acid is unique due to its combination of a triazole ring and a benzoic acid moiety, which provides it with distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies are needed to fully explore its capabilities and benefits.
属性
IUPAC Name |
5-[(1,5-dimethyltriazol-4-yl)sulfamoyl]-2,4-dimethylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-7-5-8(2)11(6-10(7)13(18)19)22(20,21)15-12-9(3)17(4)16-14-12/h5-6,15H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUDJLGPLCDTEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)S(=O)(=O)NC2=C(N(N=N2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-N-[2-(2-methylbenzimidazol-1-yl)ethyl]ethanamine](/img/structure/B6976345.png)
![2-(furan-2-yl)-N-[1-(1-methylpyrazol-3-yl)ethyl]-2-pyrrolidin-1-ylethanamine](/img/structure/B6976349.png)
![3-[[1-(1-methylpyrazol-3-yl)ethylamino]methyl]-N-propylbenzamide](/img/structure/B6976356.png)
![N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-1-(1-methylpyrazol-3-yl)ethanamine](/img/structure/B6976363.png)
![tert-butyl (2R)-2-[(2-methyl-1-morpholin-4-ylpropan-2-yl)carbamoyl]azetidine-1-carboxylate](/img/structure/B6976365.png)
![3-[[1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethylamino]methyl]-N-propylbenzamide](/img/structure/B6976371.png)
![methyl 3-(3-benzyl-4-oxospiro[1H-quinazoline-2,4'-piperidine]-1'-yl)propanoate](/img/structure/B6976376.png)
![methyl 3-(7-chloro-4-oxo-3-propylspiro[1H-quinazoline-2,4'-piperidine]-1'-yl)propanoate](/img/structure/B6976386.png)

![N-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]-1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B6976400.png)
![N-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]-1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-amine](/img/structure/B6976404.png)
![N-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]-1-(1,1-dioxothiolan-3-yl)-N-methylmethanamine](/img/structure/B6976407.png)
![2-[4-[[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl-methylamino]methyl]-1,3-thiazol-2-yl]propan-2-ol](/img/structure/B6976434.png)
![4-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-3-(2-methyl-1,2,4-triazol-3-yl)morpholine](/img/structure/B6976438.png)
